![molecular formula C16H12FN3OS B457991 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea CAS No. 478258-48-9](/img/structure/B457991.png)

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

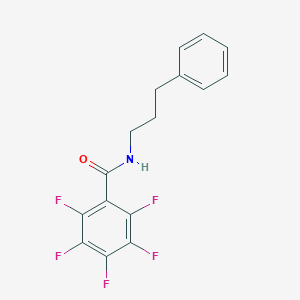

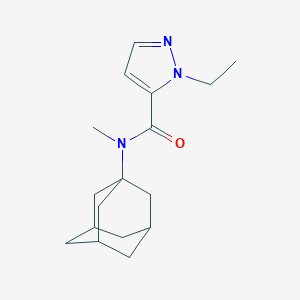

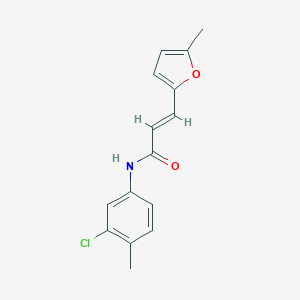

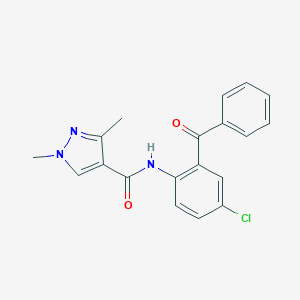

“N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea” is a complex organic compound that contains a fluorophenyl group, a thiazole ring, and a phenylurea moiety . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.

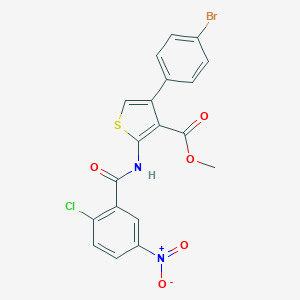

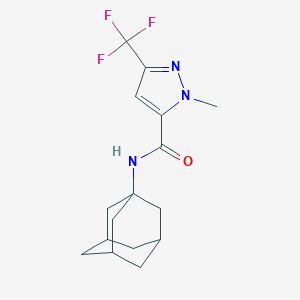

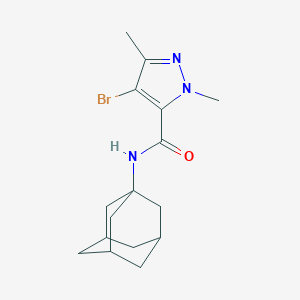

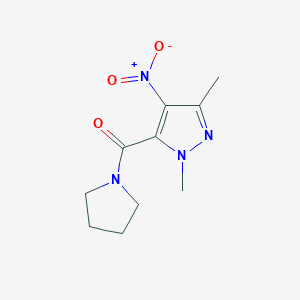

Molecular Structure Analysis

The molecular structure of “N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea” would likely be characterized by the presence of a thiazole ring, a fluorophenyl group, and a phenylurea moiety . These groups could influence the compound’s reactivity and potential biological activity.Chemical Reactions Analysis

The chemical reactivity of “N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea” would likely be influenced by the presence of the thiazole ring, the fluorophenyl group, and the phenylurea moiety. For instance, the fluorophenyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea” would be influenced by its molecular structure. For instance, the presence of the fluorophenyl group could increase the compound’s lipophilicity, potentially influencing its solubility and distribution in biological systems .Aplicaciones Científicas De Investigación

Environmental Fate of Phenylurea Herbicides

Phenylurea herbicides, including compounds similar in structure to N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea, are widely used in agriculture but pose environmental concerns due to their persistence in soil and water. Research highlights the pivotal role of biodegradation in mitigating the environmental impact of these herbicides. Studies emphasize the significance of microbial degradation pathways in agricultural soils, offering insights into the processes and factors controlling the biodegradation of phenylurea herbicides (Hussain et al., 2015).

Synthesis of Fluoro-Substituted Compounds

Research on the synthesis of fluoro-substituted compounds, such as 2-Fluoro-4-bromobiphenyl, which shares similarities in chemical manipulation with this compound, demonstrates the challenges and advancements in synthesizing such molecules. These compounds are crucial intermediates for manufacturing various pharmaceuticals, showcasing the importance of developing efficient and practical synthesis methods for fluoro-substituted compounds (Qiu et al., 2009).

Applications in Optoelectronic Materials

The incorporation of thiazole and pyrimidine fragments into π-extended conjugated systems has been explored for creating novel optoelectronic materials. These materials are valuable for developing organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, demonstrating the potential of thiazole derivatives in advancing optoelectronic technology (Lipunova et al., 2018).

Thiazole Derivatives in Medicinal Chemistry

Thiazole derivatives have been extensively researched for their therapeutic potential, with applications ranging from antimicrobial and antifungal to anticancer treatments. This underscores the versatility of thiazole compounds in drug development and the ongoing efforts to discover new therapeutics based on this scaffold (Leoni et al., 2014).

Radioprotective Effects of Thiazole Compounds

Studies on novel thiazole compounds have shown promising radioprotective effects, illustrating their potential in mitigating the adverse effects of radiation. Such research is crucial for developing treatments that can protect against radiation damage in various contexts, including medical treatments and environmental exposures (Mehandjiev et al., 2002).

Direcciones Futuras

The study of “N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea” and similar compounds could provide valuable insights into the properties of these types of molecules. Future research could focus on elucidating the compound’s mechanism of action, optimizing its synthesis, and evaluating its potential applications .

Mecanismo De Acción

Target of Action

The primary targets of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea are currently unknown. This compound is structurally similar to other thiazole derivatives, which have been found to bind with high affinity to multiple receptors . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on the structural similarity to other thiazole derivatives, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Thiazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea are not well-documented. The presence of the fluorophenyl and thiazole groups may influence its pharmacokinetic properties. Fluorine atoms can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . .

Result of Action

The molecular and cellular effects of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea are currently unknown. Given the wide range of biological activities exhibited by thiazole derivatives, it’s plausible that this compound could have diverse effects at the molecular and cellular levels .

Análisis Bioquímico

Biochemical Properties

Based on its structural similarity to other thiazole derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s fluorophenyl and phenylurea groups, which may form hydrogen bonds or hydrophobic interactions with biomolecules .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea is not well-defined. It has been suggested that similar compounds may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Transport and Distribution

Future studies should investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

Propiedades

IUPAC Name |

1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3OS/c17-12-8-6-11(7-9-12)14-10-22-16(19-14)20-15(21)18-13-4-2-1-3-5-13/h1-10H,(H2,18,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVNHDXHEBHBOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-{4-nitrophenyl}acrylamide](/img/structure/B457909.png)

![3-(3-bromo-4-methoxyphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acrylamide](/img/structure/B457911.png)

![4-tert-butyl-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B457914.png)

![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-(4-isopropoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B457918.png)

![Ethyl 2-[(3-methyl-4-nitrobenzoyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B457920.png)

![methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B457922.png)